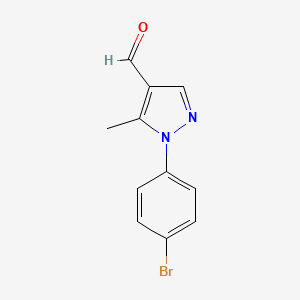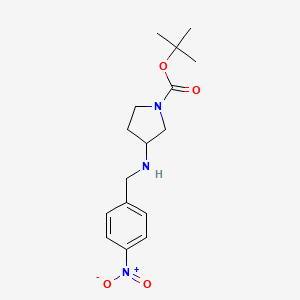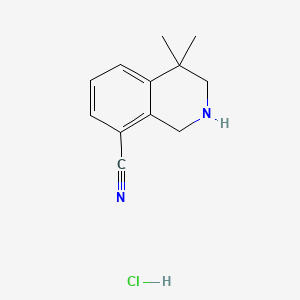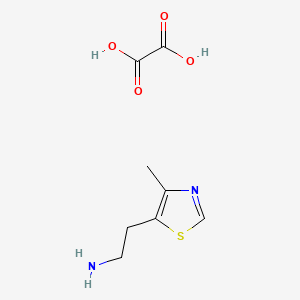
1-(4-Bromphenyl)-5-methyl-1H-pyrazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the bromophenyl and carboxaldehyde groups likely imparts unique chemical properties to the compound.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information for this compound is not available, similar compounds such as 4-Bromophenylacetic acid are white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener biologisch aktiver Verbindungen. Ihre Struktur ist entscheidend für die Erzeugung von Molekülen, die bedeutende biologische Aktivitäten aufweisen, wie z. B. Inhibitoren, die die Enzymaktivität oder Rezeptorbindung modulieren können {svg_1}.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird „1-(4-Bromphenyl)-5-methyl-1H-pyrazol-4-carbaldehyd“ zur Entwicklung neuer Medikamente eingesetzt. Sein Pyrazolkern ist ein häufiges Motiv in vielen therapeutischen Wirkstoffen, und Modifikationen an diesem Kern können zur Entdeckung neuer pharmakologisch aktiver Medikamente führen {svg_2}.
Neurotoxizitätsstudien
Ein Derivat dieser Verbindung wurde auf sein neurotoxisches Potenzial untersucht. Studien haben sich auf seine Auswirkungen auf die Acetylcholinesterase-Aktivität und die Malondialdehyd-Spiegel konzentriert, die Indikatoren für oxidativen Stress und neuronale Schäden sind {svg_3}.
Aquatische Toxikologie
Die Forschung hat auch die Auswirkungen von Pyrazolinderivaten auf Wasserlebewesen wie Regenbogenforellen-Alevine untersucht. Diese Studien tragen zum Verständnis der potenziellen Risiken bei, die diese Verbindungen darstellen, wenn sie in Gewässer gelangen {svg_4}.
Wirkmechanismus
Target of Action
Related compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
Related compounds have been shown to inhibit the activity of ache . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to significantly reduce ache levels, leading to behavioral changes and movement impairment .
Action Environment
The action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLJXVCTGBJIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734042 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202029-61-5 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)










